5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol
Overview
Description
5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol is a chemical compound known for its unique structural properties and significant applications in various fields. This compound features a pyridinyl group substituted with chlorine and trifluoromethyl groups, which contribute to its distinctive chemical behavior.
Scientific Research Applications
5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with suitable reagents to introduce the pyrimidinol moiety. One common method involves the use of pyrimidine derivatives under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways is crucial in industrial settings to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or add hydrogen atoms.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinyl ketones or aldehydes, while reduction can produce pyridinyl alcohols .
Mechanism of Action
The mechanism of action of 5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
Compared to these similar compounds, 5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol stands out due to its pyrimidinol moiety, which imparts unique chemical and biological properties. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3O/c11-7-1-6(10(12,13)14)4-15-8(7)5-2-16-9(18)17-3-5/h1-4H,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLUIDDSHREARW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=CNC(=O)N=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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